1-Propanol, 2-amino-2-methyl-, methanesulfonate (salt)
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Overview
Description
1-Propanol, 2-amino-2-methyl-, methanesulfonate (salt) is an organic compound with the molecular formula C4H11NO. It is also known by various other names such as β-Aminoisobutanol, Aminomethylpropanol, and AMP Regular . This compound is a colorless liquid with weak basic properties and is used in various industrial and scientific applications.
Preparation Methods
The preparation of 1-Propanol, 2-amino-2-methyl-, methanesulfonate (salt) involves several synthetic routes. One common method includes the combination reaction of isobutene, chlorine, and methyl cyanide to obtain N-[1-(chloromethyl)propyl] acetyl chloroamine. This intermediate is then hydrolyzed to produce N-[1-(chloromethyl)propyl] acetamide, which undergoes a second hydrolysis to yield 2-amino-2-methyl-1-propanol . This process is advantageous due to its cost-effectiveness, high product purity, and suitability for industrial production.
Chemical Reactions Analysis
1-Propanol, 2-amino-2-methyl-, methanesulfonate (salt) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include chlorine, acetonitrile, and water . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the hydrolysis of N-[1-(chloromethyl)propyl] acetyl chloroamine produces N-[1-(chloromethyl)propyl] acetamide, which further hydrolyzes to form 2-amino-2-methyl-1-propanol .
Scientific Research Applications
1-Propanol, 2-amino-2-methyl-, methanesulfonate (salt) has a wide range of scientific research applications. It is used as a reagent in the synthesis of fluorophores, such as silicon-rhodamine dye, for bioimaging . Additionally, it is employed in the preparation of buffer solutions and in cosmetics . The compound is also used in ATR-FTIR spectroscopic investigations of carbon monoxide absorption characteristics . Its versatility makes it valuable in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
The mechanism of action of 1-Propanol, 2-amino-2-methyl-, methanesulfonate (salt) involves its interaction with molecular targets and pathways. For instance, it acts as an inhibitor in certain chemical reactions, such as the formation of gelatinous products in CO2 absorption processes . The compound’s ability to regulate the physical properties of solid products, such as avoiding the formation of gel-like substances, is crucial in industrial applications .
Comparison with Similar Compounds
1-Propanol, 2-amino-2-methyl-, methanesulfonate (salt) can be compared with similar compounds such as 2-Amino-2-methyl-1-propanol and 2-Aminoisobutanol . These compounds share similar chemical structures and properties but differ in their specific applications and reactivity. For example, 2-Amino-2-methyl-1-propanol is used as a non-aqueous absorbent for CO2 capture , while 2-Aminoisobutanol is employed in different industrial processes. The unique properties of 1-Propanol, 2-amino-2-methyl-, methanesulfonate (salt) make it particularly suitable for specific scientific and industrial applications.
Properties
CAS No. |
62512-11-2 |
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Molecular Formula |
C5H15NO4S |
Molecular Weight |
185.24 g/mol |
IUPAC Name |
2-amino-2-methylpropan-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C4H11NO.CH4O3S/c1-4(2,5)3-6;1-5(2,3)4/h6H,3,5H2,1-2H3;1H3,(H,2,3,4) |
InChI Key |
WZUGSOVZYXWBCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)N.CS(=O)(=O)O |
Related CAS |
124-68-5 (Parent) |
Origin of Product |
United States |
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